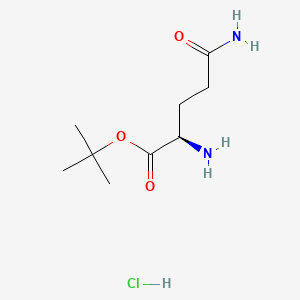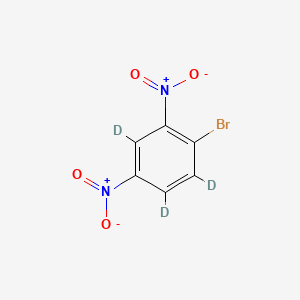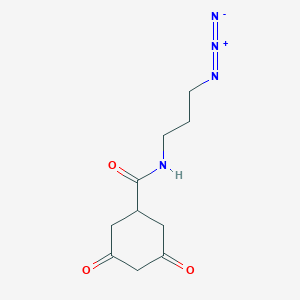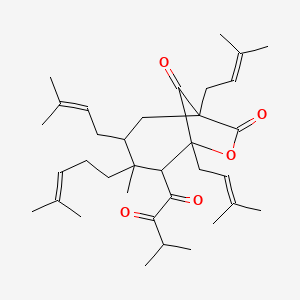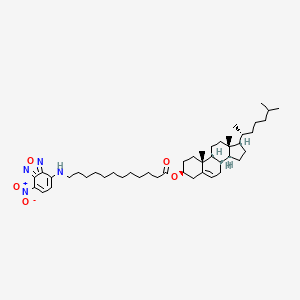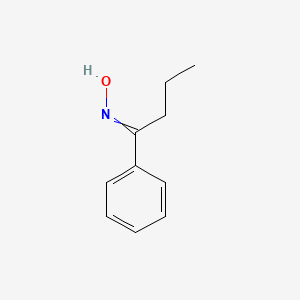
4-(Ethylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Ethylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H8N2S . It is a pyrimidine derivative, which is a class of compounds that have been widely studied due to their diverse biological activities and uses in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(Ethylsulfanyl)pyrimidine”, has been a subject of extensive research. Various methods have been developed, such as the reaction of diacetyl ketene with enaminonitrile , the reaction of acid chlorides with terminal alkynes under Sonogashira conditions , and the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene .Molecular Structure Analysis
The molecular structure of “4-(Ethylsulfanyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 . The ethylsulfanyl group is attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-(Ethylsulfanyl)pyrimidine”, can undergo various chemical reactions. For instance, they can react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives . They can also react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .Physical And Chemical Properties Analysis
“4-(Ethylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H8N2S . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Several studies have focused on the synthesis and structural characterization of 4-(Ethylsulfanyl)pyrimidine derivatives, highlighting their potential in creating compounds with varied biological activities. For instance, Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, demonstrating variations in the 4-position to explore their cytotoxic properties against various cell lines. This research underscores the versatility of pyrimidine derivatives in drug development (Stolarczyk et al., 2021).
Biological Applications
The biological evaluation of 4-(Ethylsulfanyl)pyrimidine derivatives has been a subject of interest, particularly in assessing their cytotoxic and antimicrobial activities. Studies like that by Stolarczyk et al. (2021) have found that certain derivatives exhibit moderate anticancer properties and antimicrobial activity, suggesting potential therapeutic applications (Stolarczyk et al., 2021).
Optical and Electronic Properties
Research on the electronic and optical properties of thiopyrimidine derivatives, as explored by Hussain et al. (2020), reveals their significant potential in nonlinear optics (NLO) fields. This study provides a comprehensive analysis comparing DFT/TDDFT and experimental findings, indicating the utility of these compounds in optoelectronic applications (Hussain et al., 2020).
Antifolate Activity
Gangjee et al. (2007) reported on the synthesis of classical and nonclassical antifolates, showcasing the potential of 4-(Ethylsulfanyl)pyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors. This highlights their importance in the development of new antitumor agents, emphasizing the role of the ethylsulfanyl group in medicinal chemistry (Gangjee et al., 2007).
Antiviral Properties
Original series of pyrimidine derivatives have been identified as having notable antiviral properties, as researched by Munier-Lehmann et al. (2015). This study specifically points to the inhibition of cellular dihydroorotate dehydrogenase (DHODH), underlying the mechanism of action for these compounds' antiviral activity, offering insights into the design of antiviral drugs (Munier-Lehmann et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The development of novel pyrimidine derivatives, including “4-(Ethylsulfanyl)pyrimidine”, continues to be an active area of research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on the design and synthesis of novel pyrimidine analogs with enhanced biological activities and minimal toxicity .
Propiedades
IUPAC Name |
4-ethylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXLTRPJKVXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


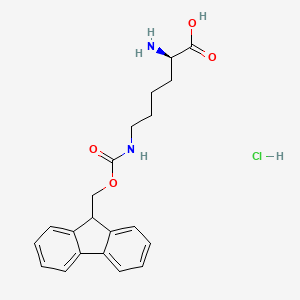
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

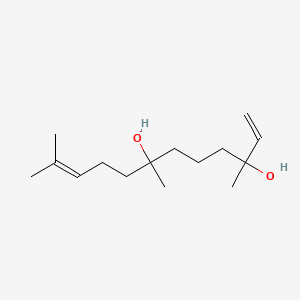
![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
